3-Hydroxy-2-isopropylpentanoic acid
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Overview
Description
3-Hydroxy-2-isopropylpentanoic acid is an organic compound with the molecular formula C8H16O3 It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-isopropylpentanoic acid can be achieved through several methods. One common approach involves the use of organometallic reagents and boron compounds. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be applied in the synthesis of this compound . The reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is crucial to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-isopropylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-oxo-2-isopropylpentanoic acid, while reduction can produce 3-hydroxy-2-isopropylpentanol.
Scientific Research Applications
3-Hydroxy-2-isopropylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple stereocenters.
Biology: The compound can be used in studies of enzyme catalysis and metabolic pathways, given its chiral nature.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-isopropylpentanoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-isopropylbenzoic acid: An analog of the general anesthetic compound propofol, investigated for its anesthetic activity.
3-Hydroxypropionic acid: A platform chemical with applications in the production of biodegradable plastics.
Uniqueness
3-Hydroxy-2-isopropylpentanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxyl functional groups. This combination makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-6(9)7(5(2)3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) |
InChI Key |
GCNLTMDVZDJCKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C)C)C(=O)O)O |
Origin of Product |
United States |
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